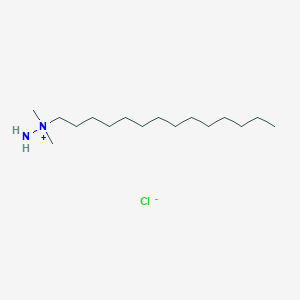
Hydrazinium, 1,1-dimethyl-1-tetradecyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinium, 1,1-dimethyl-1-tetradecyl-, chloride is a chemical compound with the molecular formula C16H37N2Cl. It is known for its surfactant properties and is used in various industrial and research applications. The compound is a quaternary ammonium salt, which contributes to its unique chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, 1,1-dimethyl-1-tetradecyl-, chloride typically involves the quaternization of 1,1-dimethylhydrazine with tetradecyl chloride. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether. The precipitate is filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to various purification steps, including recrystallization and filtration, to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinium, 1,1-dimethyl-1-tetradecyl-, chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The chloride ion can be substituted with other anions in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles such as sodium hydroxide or potassium iodide are used in substitution reactions, often in aqueous or alcoholic solutions.
Major Products
Oxidation: Various oxidation products, including hydrazones and oximes.
Reduction: Reduced forms of the compound, such as hydrazines.
Substitution: Substituted quaternary ammonium salts with different anions.
Applications De Recherche Scientifique
Hydrazinium, 1,1-dimethyl-1-tetradecyl-, chloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and personal care products.
Mécanisme D'action
The mechanism of action of Hydrazinium, 1,1-dimethyl-1-tetradecyl-, chloride involves its interaction with cell membranes and proteins. As a surfactant, it disrupts the lipid bilayer of cell membranes, leading to cell lysis. It also interacts with proteins, altering their structure and function. These interactions are mediated by the compound’s hydrophobic and hydrophilic regions, which allow it to integrate into lipid bilayers and bind to protein surfaces.
Comparaison Avec Des Composés Similaires
Hydrazinium, 1,1-dimethyl-1-tetradecyl-, chloride can be compared with other quaternary ammonium compounds, such as:
Cetyltrimethylammonium chloride: Similar surfactant properties but with a different alkyl chain length.
Benzalkonium chloride: Widely used as a disinfectant and preservative, with a different aromatic structure.
Dodecyltrimethylammonium chloride: Another quaternary ammonium compound with a shorter alkyl chain.
The uniqueness of this compound lies in its specific alkyl chain length and hydrazinium group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
173866-53-0 |
|---|---|
Formule moléculaire |
C16H37ClN2 |
Poids moléculaire |
292.9 g/mol |
Nom IUPAC |
amino-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C16H37N2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18(2,3)17;/h4-17H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
VCIHYGZPKCMPCV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC[N+](C)(C)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


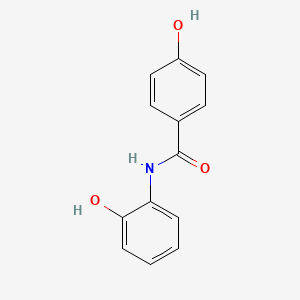
![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)
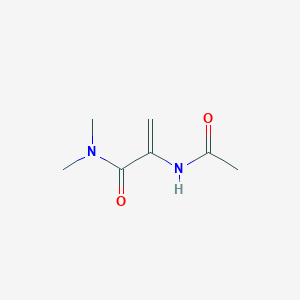
![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)
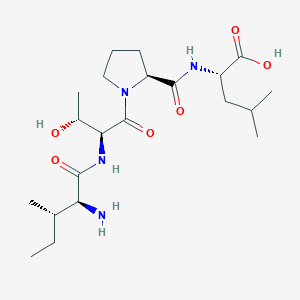

![Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate](/img/structure/B14255043.png)

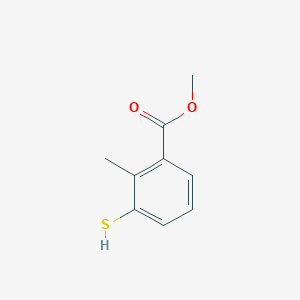


![Methyl 3-[(6-methoxypyridin-3-yl)amino]prop-2-enoate](/img/structure/B14255074.png)
![8-Azatricyclo[6.2.0.0~2,4~]decane](/img/structure/B14255078.png)

